4-(Trifluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C₇H₄ClF₃O₃S and a molecular weight of approximately 260.62 g/mol. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzenesulfonyl chloride structure. It appears as a clear colorless to pale yellow liquid and has a boiling point of 120-122 °C at 15 mmHg, with a density of 1.536 g/cm³ . Due to its chemical structure, it exhibits significant reactivity, particularly due to the presence of the sulfonyl chloride functional group, which can participate in various nucleophilic substitution reactions.
TFBSCl is a corrosive and irritating compound. It can cause skin burns, eye damage, and respiratory irritation upon exposure [].
-(Trifluoromethoxy)benzenesulfonyl chloride (TFBSC) is a versatile reagent used in organic synthesis for the introduction of the 4-(trifluoromethoxy)benzenesulfonyl (TFBS) group onto various organic molecules. The TFBS group is a valuable functional group in medicinal chemistry due to its unique properties, including:
TFBSC can be used in various reactions, including:
Here are some specific examples of the use of TFBSC in organic synthesis:
These reactions are significant for synthesizing various organic compounds and intermediates in pharmaceutical chemistry.
Several synthetic routes have been developed for producing 4-(trifluoromethoxy)benzenesulfonyl chloride:
4-(Trifluoromethoxy)benzenesulfonyl chloride finds applications in various fields:
Several compounds share structural similarities with 4-(trifluoromethoxy)benzenesulfonyl chloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)benzenesulfonyl chloride | Contains a trifluoromethyl group instead of trifluoromethoxy | Different electronic properties affecting reactivity |
| Benzenesulfonyl chloride | Lacks fluorinated substituents | More reactive due to absence of electron-withdrawing groups |
| 4-Methylbenzenesulfonyl chloride | Contains a methyl group instead of trifluoromethoxy | Less polar and may have different solubility properties |
The uniqueness of 4-(trifluoromethoxy)benzenesulfonyl chloride lies in its trifluoromethoxy group, which enhances its reactivity and potential applications in various chemical syntheses compared to its analogs.
4-(Trifluoromethoxy)benzenesulfonyl chloride emerged as a compound of interest in the late 20th century during advancements in organofluorine and organosulfur chemistry. Its development paralleled the growing demand for fluorinated aromatic intermediates in pharmaceuticals and agrochemicals. Early synthetic routes relied on electrophilic aromatic sulfonation of trifluoromethoxy-substituted benzene derivatives, but modern methods now employ controlled chlorosulfonation under inert conditions. The compound gained prominence due to its utility in synthesizing sulfonamide-based drugs and its role in cross-coupling reactions for complex molecule assembly.
The compound is systematically named 4-(trifluoromethoxy)benzenesulfonyl chloride under IUPAC rules. Key identifiers include:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 94108-56-2 |
| Molecular Formula | C7H4ClF3O3S |
| Molecular Weight | 260.61 g/mol |
| Common Synonyms | p-Trifluoromethoxybenzenesulfonyl chloride; MFCD00042408 |
Structural features include a benzene ring with sulfonyl chloride (–SO2Cl) and trifluoromethoxy (–OCF3) groups at the para position. Analytical characterization relies on NMR (1H, 13C, 19F), IR (S=O stretching at ~1,370 cm-1), and mass spectrometry.
As a sulfonyl chloride, this compound occupies a critical niche in organosulfur reactivity:
| Sulfonyl Chloride | Relative Reactivity |
|---|---|
| Benzenesulfonyl chloride | Baseline |
| 4-Nitrobenzenesulfonyl chloride | 2.3× higher |
| 4-(Trifluoromethoxy)benzenesulfonyl chloride | 1.8× higher |
This reactivity profile makes it indispensable for synthesizing sulfonamides in drug discovery.
Recent applications highlight its versatility:
Ongoing research explores its use in continuous-flow synthesis systems to improve scalability and safety.
| Property | Value | Source |
|---|---|---|
| Boiling Point | 122°C at 15 mmHg | |
| Density | 1.55 g/cm3 | |
| Refractive Index | 1.48 (20°C) | |
| Storage Conditions | Moisture-sensitive, inert gas |
| Application | Reaction Partners | Outcome |
|---|---|---|
| Sulfonamide Formation | Primary/Secondary amines | Biologically active compounds |
| Suzuki-Miyaura Coupling | Arylboronic acids | Functionalized arenes |
| Esterification | Alcohols | Sulfonate esters |
4-(Trifluoromethoxy)benzenesulfonyl chloride exhibits pronounced electrophilic character due to the presence of the highly electron-withdrawing sulfonyl chloride group (-SO₂Cl) combined with the trifluoromethoxy substituent [1] [2]. The sulfonyl chloride functional group contains a sulfur atom in the +6 oxidation state, making it highly electrophilic and susceptible to nucleophilic attack [3] [2].
The electrophilic nature of this compound is manifested through its reactivity with various nucleophiles, including water, alcohols, and amines. The sulfonyl chloride group acts as a strong electrophile, readily accepting electron pairs from nucleophilic species [2] [3]. This electrophilic behavior follows the classical mechanism of nucleophilic substitution at the sulfur center, where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion [4].
The compound's electrophilic reactivity is further enhanced by the trifluoromethoxy substituent, which exerts a strong electron-withdrawing effect through inductive mechanisms [5] [6]. This electronic effect increases the positive charge density on the sulfur atom, making it more susceptible to nucleophilic attack compared to unsubstituted benzenesulfonyl chloride [6] [5].
The sulfonyl chloride group in 4-(trifluoromethoxy)benzenesulfonyl chloride demonstrates typical reactivity patterns characteristic of this functional group. The most significant reactions include hydrolysis, aminolysis, and alcoholysis [2] [3].
Hydrolysis Reaction: The compound readily hydrolyzes in the presence of water to form the corresponding sulfonic acid and hydrochloric acid [2] [3]:
C₇H₄ClF₃O₃S + H₂O → C₇H₅F₃O₄S + HCl
This hydrolysis reaction proceeds through an SN2 mechanism, where water acts as a nucleophile attacking the sulfur center [4]. The reaction is facilitated by the electron-withdrawing nature of both the aromatic ring and the trifluoromethoxy substituent [7] [4].
Aminolysis Reaction: The compound reacts with primary and secondary amines to form sulfonamides [2] [3]:
C₇H₄ClF₃O₃S + R₂NH → C₇H₄F₃O₃S-NR₂ + HCl
This reaction is fundamental in pharmaceutical synthesis, as sulfonamides possess important biological activities [3] [8].
Alcoholysis Reaction: Reaction with alcohols produces sulfonate esters [2] [3]:
C₇H₄ClF₃O₃S + ROH → C₇H₄F₃O₃S-OR + HCl
The trifluoromethoxy group (-OCF₃) significantly influences the reactivity of 4-(trifluoromethoxy)benzenesulfonyl chloride through its unique electronic properties [5] [9]. This substituent exhibits a strong electron-withdrawing inductive effect (σI = +0.35) combined with a weak electron-donating resonance effect (σR = -0.05), resulting in a net electron-withdrawing effect [9] [5].
The trifluoromethoxy group enhances the electrophilicity of the sulfonyl chloride group through several mechanisms [5] [9]:
Inductive Effect: The high electronegativity of the trifluoromethoxy group withdraws electron density from the aromatic ring through σ-bonds, increasing the positive charge on the sulfur atom [5] [9].
π-Polarization: The trifluoromethoxy group affects the π-electron distribution in the aromatic ring, creating a long-range electron-withdrawing effect that extends to the para-position [5] [9].
Stabilization of Reaction Intermediates: The electron-withdrawing nature of the trifluoromethoxy group stabilizes the transition states formed during nucleophilic substitution reactions [6] [5].
Research has demonstrated that the trifluoromethoxy group is superior to both methoxy and trifluoromethyl groups in promoting hydrogen/metal permutation reactions at ortho positions, indicating its exceptional electron-withdrawing capability [5]. This enhanced reactivity is attributed to the synergistic effect of σ-inductive and π-polarization interactions [9].
The reactivity of 4-(trifluoromethoxy)benzenesulfonyl chloride can be compared with other substituted benzenesulfonyl chlorides to understand the influence of different substituents on chemical behavior [10] [11].
Electron-Withdrawing Substituents: Compounds with electron-withdrawing groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) groups show enhanced reactivity compared to unsubstituted benzenesulfonyl chloride [10] [11]. The trifluoromethoxy group falls into this category, providing strong activation of the sulfonyl chloride group.
Electron-Donating Substituents: Compounds with electron-donating groups like methoxy (-OCH₃) and amino (-NH₂) groups exhibit reduced reactivity due to decreased electrophilicity of the sulfonyl chloride group [10] [11].
Halogen Substituents: Halogenated derivatives show intermediate reactivity, with the exact behavior depending on the balance between inductive and resonance effects [10] [11].
The position of the trifluoromethoxy substituent significantly affects the reactivity of benzenesulfonyl chlorides [12] [13]. Comparing the para-substituted compound (4-(trifluoromethoxy)benzenesulfonyl chloride) with its meta-substituted isomer (3-(trifluoromethoxy)benzenesulfonyl chloride) reveals important differences in reactivity patterns [12].
Para-Position Effects: In the para-substituted compound, the trifluoromethoxy group can exert its electron-withdrawing effect through both inductive and resonance mechanisms [5] [9]. The para-position allows for maximum conjugation with the aromatic ring, leading to enhanced electrophilicity of the sulfonyl chloride group.
Meta-Position Effects: The meta-substituted compound shows different reactivity patterns due to the absence of direct resonance interaction with the sulfonyl chloride group [5] [9]. However, the trifluoromethoxy group still exerts a strong inductive effect, though the overall activation is generally less pronounced than in the para-isomer.
Physical property differences between the isomers are also notable, with 3-(trifluoromethoxy)benzenesulfonyl chloride having a higher boiling point (230°C at 760 mmHg) compared to the para-isomer (120-122°C at 15 mmHg) [12] [1].
The comparison between 4-(trifluoromethoxy)benzenesulfonyl chloride and 4-(trifluoromethyl)benzenesulfonyl chloride provides insights into the relative effects of trifluoromethoxy versus trifluoromethyl substituents [15].
Electronic Effects: The trifluoromethyl group (-CF₃) exhibits a stronger electron-withdrawing effect (σp = +0.54) compared to the trifluoromethoxy group (σp = +0.35) [6] [9]. This difference arises from the presence of the oxygen atom in the trifluoromethoxy group, which provides some electron-donating character through resonance [9].
Physical Properties: Notable differences in physical properties include:
Reactivity Patterns: The trifluoromethyl derivative generally shows higher reactivity towards nucleophiles due to its stronger electron-withdrawing effect [6]. However, both compounds exhibit similar reaction mechanisms and product distributions in nucleophilic substitution reactions.
4-(Trifluoromethoxy)benzenesulfonyl chloride demonstrates good thermal stability under normal handling conditions [1] [16]. The compound remains stable at room temperature and can withstand moderate heating without decomposition [1].
The thermal stability is enhanced by the presence of the trifluoromethoxy group, which provides additional stability through electronic effects [9]. However, at elevated temperatures (above 150°C), the compound may undergo thermal decomposition, potentially leading to the formation of sulfur dioxide, hydrogen chloride, and aromatic fluorinated compounds [17] [18].
Comparative studies with other sulfonyl chlorides show that aromatic sulfonyl chlorides generally possess higher thermal stability than their aliphatic counterparts [17] [18]. The presence of electron-withdrawing substituents like trifluoromethoxy further enhances this stability by delocalizing electron density and reducing the likelihood of thermal decomposition pathways.
The hydrolytic stability of 4-(trifluoromethoxy)benzenesulfonyl chloride is limited, as the compound readily reacts with water to form the corresponding sulfonic acid [2] [3]. This reaction occurs rapidly in the presence of moisture and follows second-order kinetics with respect to both the sulfonyl chloride and water [7] [4].
The hydrolysis reaction is accelerated by:
The reaction mechanism involves nucleophilic attack by water on the sulfur center, followed by the departure of the chloride ion [4]. The trifluoromethoxy substituent accelerates this reaction by increasing the electrophilicity of the sulfur atom through its electron-withdrawing effect [7] [4].
Storage under anhydrous conditions is essential to maintain the integrity of the compound. The compound should be stored under an inert atmosphere (nitrogen or argon) and protected from moisture [1] [16].
The photochemical stability of 4-(trifluoromethoxy)benzenesulfonyl chloride has not been extensively studied, but general principles of aromatic sulfonyl chloride photochemistry can be applied [19] [20]. Aromatic sulfonyl chlorides may undergo photodegradation when exposed to ultraviolet light, particularly at wavelengths below 300 nm [19].
Potential photochemical processes include:
The trifluoromethoxy substituent may influence photochemical behavior through its electronic effects, potentially stabilizing or destabilizing certain photochemical intermediates [22] [23]. The strong electron-withdrawing nature of this substituent could affect the absorption characteristics of the aromatic ring and alter the photochemical reaction pathways.
For optimal stability, the compound should be stored in amber glass containers and protected from direct sunlight and UV sources [1] [16]. Extended exposure to bright light should be avoided during handling and use.
The photochemical stability can be enhanced by:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄ClF₃O₃S |
| Molecular Weight (g/mol) | 260.62 |
| Boiling Point (°C) | 120-122 (at 15 mmHg) |
| Density (g/mL at 25°C) | 1.536 |
| Refractive Index (n₂₀/D) | 1.479 |
| Vapor Pressure (psi at 20°C) | 0.23 |
| Flash Point (°F) | >230 |
| Physical State | Liquid |
| Appearance | Clear colorless to pale yellow |
| Sensitivity | Moisture Sensitive |
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Substituent Effect |
|---|---|---|---|
| 4-(Trifluoromethoxy)benzenesulfonyl chloride | 260.62 | 120-122 (15 mmHg) | Strong electron-withdrawing |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | 244.62 | 118-120 (18 mmHg) | Strong electron-withdrawing |
| 3-(Trifluoromethoxy)benzenesulfonyl chloride | 260.61 | 230 (760 mmHg) | Strong electron-withdrawing |
| Benzenesulfonyl chloride | 176.62 | 251-252 | None |
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Net Effect (σp) | Electron Withdrawing Power |
|---|---|---|---|---|
| Trifluoromethoxy (-OCF₃) | +0.35 | -0.05 | +0.35 | Strong |
| Trifluoromethyl (-CF₃) | +0.42 | 0.00 | +0.54 | Very Strong |
| Methoxy (-OCH₃) | +0.27 | -0.27 | -0.27 | Donating |
| Chlorine (-Cl) | +0.47 | -0.15 | +0.23 | Moderate |
| Stability Type | Conditions | Stability Rating | Notes |
|---|---|---|---|
| Thermal Stability | Room temperature to 120°C | Stable | Decomposes at high temperatures |
| Hydrolytic Stability | Cold water | Reactive - hydrolyzes | Forms sulfonic acid + HCl |
| Photochemical Stability | UV light exposure | Moderate degradation | May undergo photodegradation |
| Chemical Stability | Inert atmosphere | Stable | Requires nitrogen or argon |
| Storage Stability | Moisture-free environment | Stable when dry | Moisture sensitive |
Corrosive